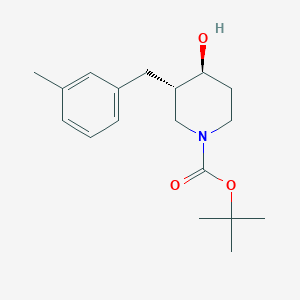

trans-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C18H27NO3 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

tert-butyl (3S,4S)-4-hydroxy-3-[(3-methylphenyl)methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C18H27NO3/c1-13-6-5-7-14(10-13)11-15-12-19(9-8-16(15)20)17(21)22-18(2,3)4/h5-7,10,15-16,20H,8-9,11-12H2,1-4H3/t15-,16-/m0/s1 |

InChI Key |

YJCUXQUZEWBFSG-HOTGVXAUSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H]2CN(CC[C@@H]2O)C(=O)OC(C)(C)C |

Canonical SMILES |

CC1=CC(=CC=C1)CC2CN(CCC2O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Substituents: The tert-butyl group, hydroxy group, and 3-methylbenzyl group are introduced through a series of substitution reactions. Common reagents used in these reactions include tert-butyl chloride, sodium hydroxide, and 3-methylbenzyl chloride.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.

Substitution: The tert-butyl and 3-methylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of new substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Used as a probe in biochemical studies to understand enzyme-substrate interactions.

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development.

- Studied for its pharmacological effects on various biological targets.

Industry:

- Utilized in the production of specialty chemicals and intermediates.

- Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and piperidine ring play crucial roles in its binding to target proteins or enzymes. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Physicochemical Properties

- Hydrophobicity : The 3-methylbenzyl group in the target compound increases lipophilicity compared to analogs with aliphatic chains (e.g., 3b) or polar triazole groups (e.g., compound 51) .

- Hydrogen-Bonding Capacity : The hydroxyl group at C4 enables hydrogen bonding, similar to compound 51 and the difluoro-hydroxymethyl analog . However, the absence of a triazole or hydroxymethyl group reduces its polarity relative to these analogs.

- Acid-Base Behavior: Unlike the amino-substituted analog (tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate), the target compound lacks ionizable groups at physiological pH, reducing its solubility in aqueous media .

Key Research Findings

- Biological Relevance: Piperidine derivatives with hydroxyl or amino groups (e.g., compound 51) show promise as enzyme inhibitors or receptor modulators. The target compound’s 3-methylbenzyl group may enhance blood-brain barrier penetration, making it relevant for CNS-targeted therapies .

- Scalability : The target compound’s synthesis achieves high yields (89% in one protocol), comparable to other tert-butyl-protected piperidines .

Biological Activity

trans-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate is a piperidine derivative that exhibits significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in neuroprotection and as an inhibitor of key enzymes involved in neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of this compound is . The structure consists of a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a 3-methylbenzyl moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE) and β-secretase, which are crucial in the pathophysiology of Alzheimer's disease. By inhibiting these enzymes, the compound helps prevent the breakdown of acetylcholine and reduces amyloid-beta peptide aggregation, respectively .

- Neuroprotection : It has been shown to protect neuronal cells against oxidative stress induced by amyloid-beta (Aβ) peptides. This protective effect is likely mediated through the reduction of pro-inflammatory cytokines such as TNF-α and IL-6, which are elevated during neuroinflammation .

Biological Activity Data

Case Studies

- In Vitro Studies : In studies involving astrocyte cultures treated with Aβ1-42, this compound demonstrated a protective effect against cell death. The compound improved cell viability from 43.78% to 62.98% when co-administered with Aβ1-42 .

- In Vivo Studies : Research using scopolamine-induced oxidative stress models showed that the compound could reduce malondialdehyde (MDA) levels, indicating a decrease in lipid peroxidation. However, its effectiveness was less pronounced compared to established treatments like galantamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.